N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-(4-fluorophenoxy)propanamide
Overview
Description
N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-(4-fluorophenoxy)propanamide is a useful research compound. Its molecular formula is C20H20FN3O3 and its molecular weight is 369.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 369.14886967 g/mol and the complexity rating of the compound is 595. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Antidepressant Applications
Research on derivatives of the pyrazolone family, such as the one described, has indicated potential antidepressant effects. A study found that certain compounds within this family were equipotent with imipramine in standard antidepressant assays but did not exhibit significant anticholinergic action, which could suggest a favorable profile for treating depression with reduced side effects (Bailey et al., 1985).
Antimicrobial and Anti-inflammatory Applications
Compounds synthesized from the pyrazolone framework have been evaluated for their antimicrobial and anti-inflammatory activities. A notable study prepared a series of derivatives and found that some exhibited potent anti-inflammatory activity with minimal ulcerogenic effects and lipid peroxidation, comparing favorably with known anti-inflammatory drugs (Kendre et al., 2015). This suggests their potential application in developing new anti-inflammatory agents.
Enzyme Inhibition and Metabolic Studies
The structural modifications of pyrazolone derivatives have been directed towards enhancing selectivity and inhibition potency against specific enzymes, including kinases involved in cancer cell signaling pathways. An example is the development of selective c-Met inhibitors, demonstrating the utility of pyrazolone-based compounds in targeting the Met kinase superfamily for cancer therapy (Liu et al., 2012).
Photophysical Properties for Chemical Sensing
Derivatives have also been investigated for their photophysical properties, enabling applications in chemical sensing and material sciences. For instance, certain pyrazolone-based compounds have been synthesized to function as fluorescent chemosensors, demonstrating the ability to detect metal ions like Fe3+ through fluorescence quenching mechanisms, indicating their potential in environmental monitoring and analytical chemistry (Khan, 2020).
Properties
IUPAC Name |
N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-2-(4-fluorophenoxy)propanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20FN3O3/c1-13-18(20(26)24(23(13)3)16-7-5-4-6-8-16)22-19(25)14(2)27-17-11-9-15(21)10-12-17/h4-12,14H,1-3H3,(H,22,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUIBMAMQAFRBFU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)C(C)OC3=CC=C(C=C3)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20FN3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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